molecular formula C6H11NO3S B116996 Alliin CAS No. 17795-26-5

Alliin

Cat. No. B116996
CAS RN: 17795-26-5
M. Wt: 177.22 g/mol
InChI Key: XUHLIQGRKRUKPH-ITZCMCNPSA-N
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Description

Alliin is a sulfoxide that is a natural constituent of fresh garlic . It is a derivative of the amino acid cysteine . When fresh garlic is chopped or crushed, the enzyme alliinase converts alliin into allicin, which is responsible for the aroma of fresh garlic .


Synthesis Analysis

The first reported synthesis of Alliin, by Stoll and Seebeck in 1951, begins with the alkylation of L-cysteine with allyl bromide to form deoxyalliin. Oxidation of this sulfide with hydrogen peroxide gives both diastereomers of L-alliin .


Chemical Reactions Analysis

When fresh garlic is chopped or crushed, the enzyme alliinase converts alliin into allicin . Allicin decomposes rapidly and undergoes a series of reactions with glutathione resulting in the production of hydrogen sulphide (H2S) .


Physical And Chemical Properties Analysis

Alliin has a chemical formula of C6H11NO3S and a molar mass of 177.22 g/mol . It appears as a white to off-white crystalline powder . It has a melting point of 163–165 °C (325–329 °F) and is soluble in water .

Scientific Research Applications

Hypoglycemic and Hypolipidemic Effects

  • Alliin demonstrated beneficial effects in improving glucose homeostasis and lipid profiles in diet-induced obese mice, suggesting its potential in preventing diabetes and lipid metabolic disorders. This is partly due to its ability to modulate intestinal microbiota composition (Zhai et al., 2018).

Cardiovascular Health

  • Studies have shown that alliin alleviates myocardial ischemia-reperfusion injury by promoting autophagy, thereby reducing infarct area and improving cardiac function (Zhao et al., 2019). Another study confirmed similar findings, highlighting its role in protecting cardiomyocytes from necroptosis following myocardial infarction (Yue et al., 2019).

Respiratory Health

  • Alliin has shown protective effects against Lipopolysaccharides (LPS)-induced acute lung injury by activating peroxisome proliferator-activated receptor γ (PPARγ), suggesting its potential as an anti-inflammatory agent (Wang et al., 2017).

Antimicrobial and Anticancer Properties

  • Allicin, produced from alliin, possesses a range of biological activities including antimicrobial and anticancer effects. It inhibits the proliferation of bacteria, fungi, and even cancer cells, making it a compound of interest in medicine and agriculture (Borlinghaus et al., 2014).

Gut Health

  • Alliin alters gut microbiota and gene expression of colonic epithelial tissues, potentially impacting intestinal immunity and overall health (Zhang et al., 2019).

Anti-inflammatory Effects

  • The compound has been found to ameliorate dextran sulfate sodium (DSS)-induced colitis in mice and inhibit inflammatory responses in a cell model, suggesting its effectiveness in treating inflammatory conditions (Shi et al., 2017).

Hepatoprotective Effects

  • Allicin, derived from alliin, shows hepatoprotective effects in galactosamine/endotoxin-challenged rats, highlighting its potential in liver health (Vimal & Devaki, 2004).

Neuroprotective Properties

  • Allicin, produced from alliin, has been found to have neuroprotective properties, potentially ameliorating cognitive impairment in various neurodegenerative disorders (Nadeem et al., 2021).

Metabolic Health

  • Alliin reduces markers of metaflammation in diet-induced obese mice, showing potential in improving metabolic parameters without significant weight change (Sánchez-Sánchez et al., 2020).

Inhibition of Tumor Growth

  • A novel approach involving in situ generation of allicin using targeted alliinase delivery showed significant inhibition of tumor growth, offering a new therapeutic strategy in cancer treatment (Miron et al., 2003).

Anti-Aggregation Effects

Glycation Inhibition

  • Alliin has been shown to inhibit the glycation of superoxide dismutase, an important approach in alleviating diabetic complications (Anwar & Younus, 2017).

Safety And Hazards

Alliin is labeled with the signal word “Warning” according to GHS labelling . It has hazard statements H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(2R)-2-amino-3-prop-2-enylsulfinylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHLIQGRKRUKPH-ITZCMCNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCS(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309766
Record name S-Allyl-L-cysteine sulfoxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Allylsulphinyl)-L-alanine

CAS RN

17795-26-5, 556-27-4
Record name S-Allyl-L-cysteine sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17795-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Allylsulphinyl)-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017795265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Allyl-L-cysteine sulfoxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-(allylsulphinyl)-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(allylsulphinyl)-L-alanine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Alliin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,800
Citations
B Iberl, G Winkler, B Müller, K Knobloch - Planta medica, 1990 - thieme-connect.com
… for quantitative determination, the extraction of alliin by use of 50% … alliin extraction and 2.) immediate and complete alliinase inactivation. While in parallel experimental setups the alliin …
Number of citations: 242 www.thieme-connect.com
VD Nikolić, DP Ilić, LB Nikolić, MZ Stanković… - Advan …, 2012 - academia.edu
… alliin from a genuine compound of deoxyalliin. Deoxyalliin is a main precursor for obtaining alliin … The obtained deoxyalliin (>95 %) was used for the synthesis of alliin by oxidation with …
Number of citations: 21 www.academia.edu
MG Jones, HA Collin, A Tregova, L Trueman… - … and Aromatic Plant …, 2007 - liverpool.ac.uk
… that S-allyl cysteine can be converted to alliin by garlic tissue cultures, it does not indicate … has the capacity to synthesise alliin. Studies on alliin distribution during bulb development are …
Number of citations: 58 www.liverpool.ac.uk
B Zhai, C Zhang, Y Sheng, C Zhao, X He, W Xu… - Scientific reports, 2018 - nature.com
… To evaluate the preventive effect of alliin against metabolic risk factors in diet induced … water with or without alliin (0.1 mg/ml) for 8 weeks. Results showed that alliin had no significant …
Number of citations: 100 www.nature.com
H Salman, M Bergman, H Bessler, I Punsky… - International Journal of …, 1999 - Elsevier
The in vitro effect of the garlic derivative alliin, on … alliin, whereas PHA-induced cell proliferation, IL-2 and superoxide anion generation remained unchanged. It is concluded that alliin in …
Number of citations: 168 www.sciencedirect.com
T Miron, I Shin, G Feigenblat, L Weiner, D Mirelman… - Analytical …, 2002 - Elsevier
… amino acid alliin with the enzyme alliinase (alliin lyase, EC 4.4.… In this paper we describe the quantitative analysis of alliin and … The method was used for the determination of alliin and …
Number of citations: 190 www.sciencedirect.com
LY Chung - Journal of medicinal food, 2006 - liebertpub.com
… Alliin, allicin, and allyl cysteine did not prevent induced microsomal lipid peroxidation, but both alliin … In summary, our findings indicated that allyl disulfide, alliin, allicin, and allyl cysteine …
Number of citations: 465 www.liebertpub.com
ME Rybak, EM Calvey, JM Harnly - Journal of Agricultural and …, 2004 - ACS Publications
… Alliin has been used to generate allicin for use as a standard in allicin … alliin addition completely to allicin. In principle, addition of a series of systematically increasing masses of alliin to …
Number of citations: 143 pubs.acs.org
GS Ellmore, RS Feldberg - American Journal of Botany, 1994 - Wiley Online Library
… Accumulation of this protein was characterized by locating alliin lyase deposits within the … presence of pyridoxal phosphate cofactor of alliin lyase. An alliin lyase activity stain, based on …
Number of citations: 177 bsapubs.onlinelibrary.wiley.com
Z Chen, MJ Xu, C Wang, H Zhou, L Fan, X Huang - Food chemistry, 2017 - Elsevier
… and products of the degradation of alliin. Alliin instead of garlic was studied in this research in order to eliminate interference from endogenous enzyme, alliin precursors, the species of …
Number of citations: 35 www.sciencedirect.com

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